
6-Methyl-4,9-dihydro-3H-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-4,9-dihydro-3H-beta-carboline is a compound belonging to the beta-carboline family, which is a group of naturally occurring and synthetic indole-containing heterocyclic compounds. These compounds are known for their diverse biological activities and pharmacological potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-carbolines, including 6-Methyl-4,9-dihydro-3H-beta-carboline, can be achieved through various methods. One common approach is the Pictet-Spengler reaction, which involves the condensation of tryptamines with aldehydes or ketones, followed by cyclization . Another method is the Bischler-Napieralski reaction, where tetrahydro-beta-carbolines are obtained from tryptamines and then dehydrogenated to form dihydro-beta-carbolines .
Industrial Production Methods: Industrial production of beta-carbolines often involves optimizing these synthetic routes for large-scale production. This includes using efficient catalysts, controlling reaction conditions such as temperature and pressure, and employing purification techniques to obtain high yields of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyl-4,9-dihydro-3H-beta-carboline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups into the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
6-Methyl-4,9-dihydro-3H-beta-carboline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Methyl-4,9-dihydro-3H-beta-carboline involves its interaction with specific molecular targets and pathways. For instance, beta-carbolines are known to inhibit enzymes such as monoamine oxidase, which plays a role in neurotransmitter metabolism . Additionally, the compound can intercalate into DNA, affecting gene expression and cellular processes .
Comparación Con Compuestos Similares
- Harmane
- Harmine
- Harmaline
- Harmalol
Comparison: 6-Methyl-4,9-dihydro-3H-beta-carboline shares structural similarities with other beta-carbolines but exhibits unique properties due to its specific substituents. For example, harmine is a potent inhibitor of the enzyme DYRK1A, while this compound may have different biological targets and activities . The unique substituents on this compound can influence its pharmacological profile, making it distinct from other beta-carbolines .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and diverse biological activities make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
67396-94-5 |
|---|---|
Fórmula molecular |
C12H12N2 |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
6-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H12N2/c1-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11/h2-3,6-7,14H,4-5H2,1H3 |
Clave InChI |
ARDYRRRGELAPTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC3=C2CCN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


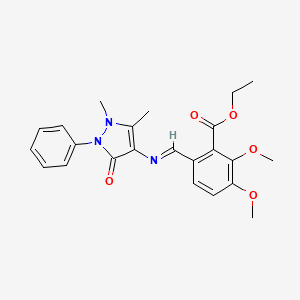

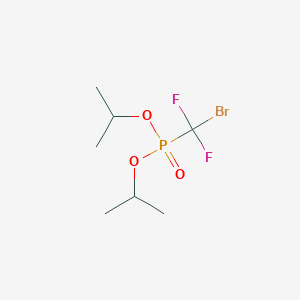

![[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol](/img/structure/B14475587.png)
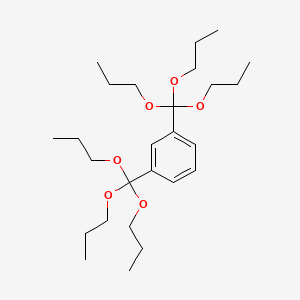

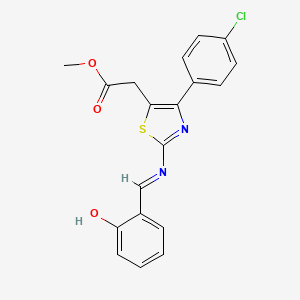

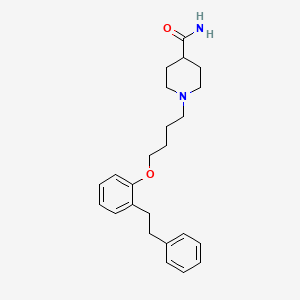
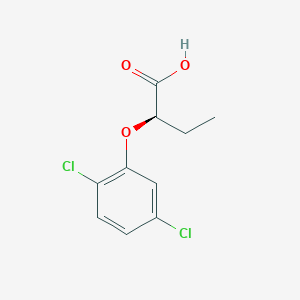
![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)
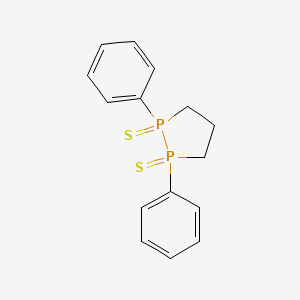
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)
